{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate
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Overview
Description
{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a chlorophenyl group, a pyridinyl moiety, and a cyclohexylcarbamate group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate typically involves multiple steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated pyridine derivative under basic conditions to form the 2-[(4-chlorophenyl)sulfanyl]-3-pyridine intermediate.
Carbamoylation: The intermediate is then reacted with cyclohexyl isocyanate in the presence of a catalyst such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. It may exhibit activity against certain diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, coatings, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and carbamate groups may facilitate binding to active sites, thereby modulating the activity of these targets. Pathways involved could include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate
- {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate
- {2-[(4-fluorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate
Uniqueness
Compared to these similar compounds, {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-cyclohexylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-15-8-10-17(11-9-15)25-18-14(5-4-12-21-18)13-24-19(23)22-16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLIZZBUZXKHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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